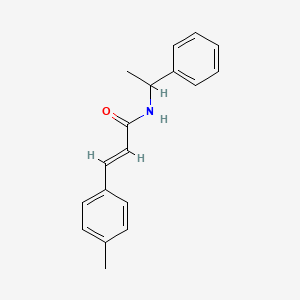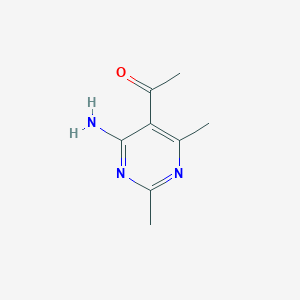
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a neurotransmitter that plays a major role in the regulation of neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, which can have a range of effects on neuronal activity and behavior.
作用機序
The mechanism of action of 1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is based on its ability to inhibit GABA transaminase, which is the enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which can have a range of effects on neuronal activity and behavior. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels can lead to reduced neuronal activity and a range of behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its ability to increase GABA levels in the brain. This can lead to reduced neuronal activity and a range of behavioral effects, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly due to its ability to reduce neuronal excitability and oxidative stress.
実験室実験の利点と制限
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has a number of advantages for use in lab experiments, including its potency and selectivity for GABA transaminase inhibition, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are a number of potential future directions for research on 1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and related compounds. One area of interest is the development of more selective and potent inhibitors of GABA transaminase, which could have improved therapeutic potential and reduced side effects. Another area of interest is the use of this compound and related compounds as tools for studying the role of GABA in normal brain function and in neurological and psychiatric disorders. Finally, there is potential for the development of novel therapeutic approaches based on the modulation of GABA levels in the brain, either through direct inhibition of GABA transaminase or through other mechanisms.
合成法
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the reaction of N-Boc-protected 3-piperidone with 2-phenylethylamine, followed by deprotection of the Boc group and coupling with glycolic acid. The resulting compound can then be converted to the carboxamide form using standard peptide coupling reagents.
科学的研究の応用
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
1-[1-(2-hydroxyacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-16-20(26)23-13-9-19(10-14-23)24-12-4-7-18(15-24)21(27)22-11-8-17-5-2-1-3-6-17/h1-3,5-6,18-19,25H,4,7-16H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVFOPFKQYECNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CO)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-thiophenecarboxylate](/img/structure/B5434017.png)
![2-({[1-(2,3-difluoro-6-methoxybenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5434029.png)
![2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B5434035.png)

![6-{2-[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]-1H-imidazol-1-yl}-1H-indazole](/img/structure/B5434052.png)
![1-(2-phenylethyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5434053.png)

![2-(methoxymethyl)-7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434061.png)


![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)
![4-[4-(dimethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434094.png)
![N,N,2-trimethyl-7-(5-phenylpentanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5434103.png)